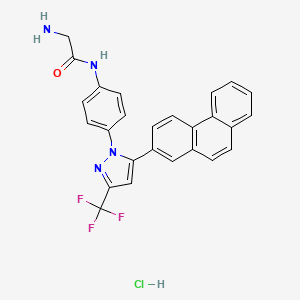
(S)-4-((S)-2-Amino-4-methylpentanamido)-5-((S)-2-(N-((S)-1-carboxy-4-chloro-3-oxobutan-2-yl)acetamido)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-((S)-2-Amino-4-methylpentanamido)-5-((S)-2-(N-((S)-1-carboxy-4-chloro-3-oxobutan-2-yl)acetamido)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carboxy, and imidazole groups. These functional groups contribute to the compound’s reactivity and potential utility in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((S)-2-Amino-4-methylpentanamido)-5-((S)-2-(N-((S)-1-carboxy-4-chloro-3-oxobutan-2-yl)acetamido)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of amino and carboxyl groups to prevent unwanted side reactions. This is followed by the sequential addition of various amino acids and other building blocks through peptide coupling reactions. The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is particularly advantageous for its efficiency and ability to automate the synthesis process, making it suitable for producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-4-((S)-2-Amino-4-methylpentanamido)-5-((S)-2-(N-((S)-1-carboxy-4-chloro-3-oxobutan-2-yl)acetamido)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert certain functional groups, such as carbonyl groups, into alcohols.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-4-((S)-2-Amino-4-methylpentanamido)-5-((S)-2-(N-((S)-1-carboxy-4-chloro-3-oxobutan-2-yl)acetamido)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-4-((S)-2-Amino-4-methylpentanamido)-5-((S)-2-(N-((S)-1-carboxy-4-chloro-3-oxobutan-2-yl)acetamido)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **(S)-4-((S)-2-Amino-4-methylpentanamido)-5-((S)-2-(N-((S)-1-carboxy-4-chloro-3-oxobutan-2-yl)acetamido)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoic acid
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct reactivity and biological activity. This compound’s ability to interact with multiple molecular targets makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C24H35ClN6O9 |
|---|---|
Molecular Weight |
587.0 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-2-[acetyl-[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H35ClN6O9/c1-12(2)6-15(26)22(38)29-16(4-5-20(34)35)23(39)30-24(40)18(7-14-10-27-11-28-14)31(13(3)32)17(8-21(36)37)19(33)9-25/h10-12,15-18H,4-9,26H2,1-3H3,(H,27,28)(H,29,38)(H,34,35)(H,36,37)(H,30,39,40)/t15-,16-,17-,18-/m0/s1 |
InChI Key |
NKSBOACSTVYFMH-XSLAGTTESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NC(=O)[C@H](CC1=CN=CN1)N([C@@H](CC(=O)O)C(=O)CCl)C(=O)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(=O)C(CC1=CN=CN1)N(C(CC(=O)O)C(=O)CCl)C(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine](/img/structure/B13150834.png)

